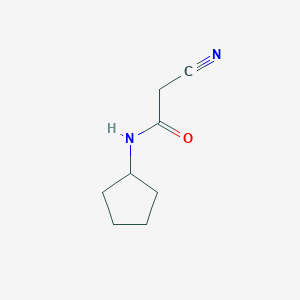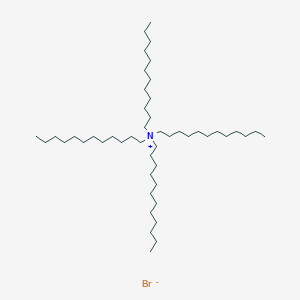
环戊二烯基钼三羰基二聚体
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentadienylmolybdenum tricarbonyl dimer is a chemical compound with the formula Cp2Mo2(CO)6, where Cp is C5H5 . It appears as red to purple glistening crystals or powder .
Synthesis Analysis
The compound is prepared by treating molybdenum hexacarbonyl with sodium cyclopentadienide followed by oxidation of the resulting NaMo(CO)3(C5H5) . Other methods have been developed starting with Mo(CO)3(CH3CN)3 instead of Mo(CO)6 .Molecular Structure Analysis
The molecule exists in two rotamers, gauche and anti . The six CO ligands are terminal and the Mo-Mo bond distance is 3.2325 Å .Chemical Reactions Analysis
Thermolysis of this compound in a hot solution of diglyme (bis(2-methoxyethyl)ether) results in decarbonylation, giving the tetracarbonyl . The resulting cyclopentadienylmolybdenum dicarbonyl dimer in turn binds a variety of substrates across the metal-metal triple bond .Physical And Chemical Properties Analysis
The compound is a dark red crystalline solid . It has a molecular weight of 490.13 g/mol . It is insoluble in water and has a melting point of 222 °C (dec.) .科学研究应用
Chemical Intermediate
Cyclopentadienylmolybdenum tricarbonyl dimer is widely used as a chemical intermediate in laboratories and for manufacturing purposes . It plays a crucial role in the synthesis of various chemical compounds due to its unique structure and properties .
Pharmaceutical Intermediate
This compound is also used as an intermediate in the pharmaceutical industry . It can be used in the synthesis of various pharmaceutical drugs, contributing to the development of new medications and treatments .
Research and Development
The compound has been the subject of much research, although it has no practical uses . Its unique structure and properties make it an interesting subject for scientific research, contributing to our understanding of chemistry and materials science .
Solar Energy Applications
Cyclopentadienylmolybdenum tricarbonyl dimer is one of numerous organo-metallic compounds sold by American Elements under the trade name AE Organo-Metallics™ for uses requiring non-aqueous solubility such as recent solar energy applications .
Water Treatment Applications
This compound is also used in water treatment applications . Its unique properties make it useful in processes that require non-aqueous solubility, contributing to the development of more efficient and effective water treatment methods .
Synthesis of Other Organometallic Compounds
Cyclopentadienylmolybdenum tricarbonyl dimer can be used in the synthesis of other organometallic compounds . These compounds have a wide range of applications, from catalysts in chemical reactions to materials in electronic devices .
安全和危害
作用机制
Target of Action
Cyclopentadienylmolybdenum tricarbonyl dimer, also known as MFCD00009947, is a complex organometallic compound .
Mode of Action
The compound exists in two rotamers, gauche and anti . The six CO ligands are terminal and the Mo-Mo bond distance is 3.2325 Å . It is prepared by treatment of molybdenum hexacarbonyl with sodium cyclopentadienide followed by oxidation of the resulting NaMo (CO) 3 (C 5 H 5 ) .
Biochemical Pathways
It is known that thermolysis of this compound in hot solution of diglyme (bis (2-methoxyethyl)ether) results in decarbonylation, giving the tetracarbonyl . This tetracarbonyl has a formal triple bond between the Mo centers (dMoMo = 2.448 Å) . The resulting cyclopentadienylmolybdenum dicarbonyl dimer in turn binds a variety of substrates across the metal-metal triple bond .
Pharmacokinetics
It is known that the compound is a dark red solid and is insoluble in water , which may limit its bioavailability.
Result of Action
It is known that the compound has been the subject of much research although it has no practical uses .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and solvent. For example, the compound undergoes thermolysis in hot solution of diglyme . Additionally, the compound is insoluble in water , which may affect its reactivity in aqueous environments.
属性
InChI |
InChI=1S/2C5H5.6CO.2Mo/c2*1-2-4-5-3-1;6*1-2;;/h2*1-5H;;;;;;;; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUPBPUEWLTPMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=C[CH]C=C1.C1=C[CH]C=C1.[Mo].[Mo] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Mo2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentadienylmolybdenum tricarbonyl dimer | |
Q & A
Q1: What is the basic structure and some physical properties of Cyclopentadienylmolybdenum tricarbonyl dimer?
A1: Cyclopentadienylmolybdenum tricarbonyl dimer ([CpMo(CO)₃]₂) is a dark red-purple crystalline solid with a melting point of 222°C, where it decomposes. It is soluble in most polar organic solvents like benzene and THF, but insoluble in water []. Its molecular formula is C₁₆H₁₀Mo₂O₆ and its molecular weight is 490.13 g/mol [].
Q2: Can you describe a common synthetic route for a derivative of Cyclopentadienylmolybdenum tricarbonyl dimer?
A2: Cyclopentadienylmolybdenum tricarbonyl chloride (CpMo(CO)₃Cl), an orange-red crystalline compound, can be readily synthesized by reacting either the dimer [CpMo(CO)₃]₂ or [CpMo(CO)₃]H with chlorinating agents like chloroform (CHCl₃) or carbon tetrachloride (CCl₄) [].
Q3: What are some notable applications of Cyclopentadienylmolybdenum tricarbonyl dimer and its derivatives in materials science?
A3: Research has shown that pyrolysis of a carboranylenesiloxane modified with Cyclopentadienylmolybdenum tricarbonyl dimer can produce a mixture of β-Mo₂C nanoparticles and carbon nanotubes within an amorphous matrix of molybdenum compounds []. This mixture exhibits superconducting properties with a critical temperature (Tc) of 8 K [].
Q4: Has the interaction of Cyclopentadienylmolybdenum tricarbonyl dimer with light been investigated, and what are the potential applications?
A4: Yes, studies have shown that Cyclopentadienylmolybdenum tricarbonyl dimer (Cp₂Mo₂(CO)₆) can act as a photoinitiator in both free radical promoted cationic photopolymerization (FRPCP) and free radical photopolymerization (FRP) []. This activity is enhanced under air due to its interaction with hydroperoxides, leading to the generation of additional initiating species and, consequently, improved polymerization rates [].
Q5: Are there any safety concerns regarding the handling and storage of Cyclopentadienylmolybdenum tricarbonyl dimer and its derivatives?
A5: Both Cyclopentadienylmolybdenum tricarbonyl dimer and its derivatives, like Cyclopentadienylmolybdenum tricarbonyl chloride, are air-sensitive and should be handled and stored accordingly [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


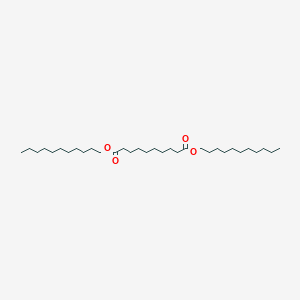
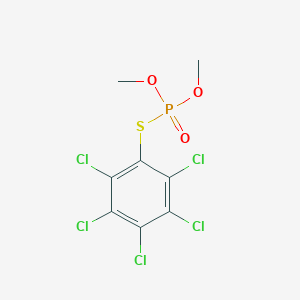
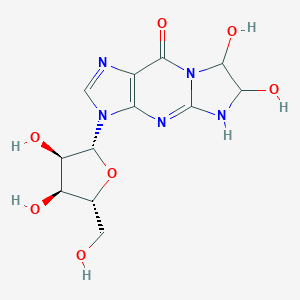
![N-[(Docosanoylamino)methyl]docosanamide](/img/structure/B80304.png)



